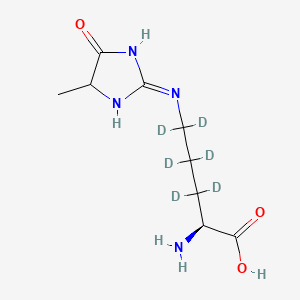
PD-1/PD-L1-IN-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-1/PD-L1-IN-14 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction is a crucial immune checkpoint pathway that tumors exploit to evade immune surveillance. By inhibiting this pathway, this compound enhances the immune system’s ability to recognize and destroy cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are essential to ensure the consistency of the final product .
化学反应分析
Types of Reactions
PD-1/PD-L1-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
PD-1/PD-L1-IN-14 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in cellular assays to investigate the role of the PD-1/PD-L1 pathway in immune regulation.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for cancer immunotherapy.
作用机制
PD-1/PD-L1-IN-14 exerts its effects by binding to the PD-L1 protein, thereby preventing its interaction with PD-1 on T cells. This blockade restores T cell activity and enhances the immune response against tumor cells. The molecular targets involved include the extracellular domains of PD-1 and PD-L1, and the pathway primarily affects T cell activation and proliferation .
相似化合物的比较
PD-1/PD-L1-IN-14 is unique compared to other similar compounds due to its specific binding affinity and selectivity for PD-L1. Similar compounds include:
BMS-1001: Another small molecule inhibitor with high binding affinity for PD-L1.
Incyte-001: Known for its ability to penetrate the blood-brain barrier.
Incyte-011: Exhibits potent inhibition of the PD-1/PD-L1 interaction and enhances immune response.
This compound stands out due to its balanced pharmacokinetic properties and reduced cytotoxicity, making it a promising candidate for further development in cancer immunotherapy .
属性
分子式 |
C24H24N4O2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
2-[[3-[[5-(2-methyl-3-phenylphenyl)-1,3,4-oxadiazol-2-yl]amino]phenyl]methylamino]ethanol |
InChI |
InChI=1S/C24H24N4O2/c1-17-21(19-8-3-2-4-9-19)11-6-12-22(17)23-27-28-24(30-23)26-20-10-5-7-18(15-20)16-25-13-14-29/h2-12,15,25,29H,13-14,16H2,1H3,(H,26,28) |
InChI 键 |
YBHXMLDVPTWSAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1C2=NN=C(O2)NC3=CC=CC(=C3)CNCCO)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




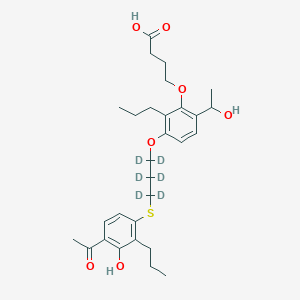
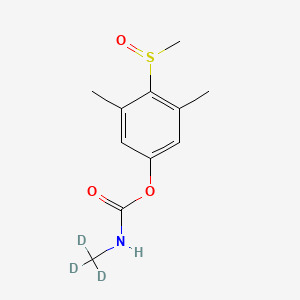



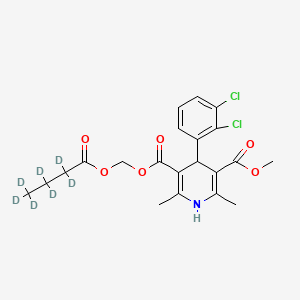
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate](/img/structure/B12421994.png)

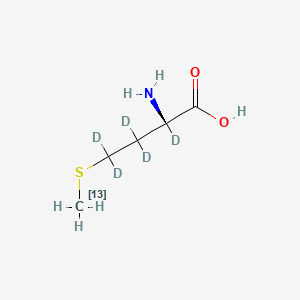
![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B12422014.png)
